

# Application Notes and Protocols for GSK525762 (Molibresib, I-BET762) in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromodomain inhibitor-9*

Cat. No.: *B12397266*

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These application notes provide a comprehensive overview of the dosage and administration of GSK525762 (also known as Molibresib and I-BET762), a potent bromodomain and extra-terminal (BET) inhibitor, in various mouse models. The following protocols are based on established preclinical research and are intended to guide researchers in designing and executing in vivo studies.

## Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on GSK525762 dosage and administration from various preclinical studies in mouse models.

Mouse Model	Cancer/Disease Type	Dosage	Administration Route	Frequency	Vehicle/Formulation	Reference
NOD-SCID	Myeloma (OPM-2 xenograft)	10 mg/kg	Oral (p.o.)	Daily	Not specified	<a href="#">[1]</a>
NOD-SCID	Myeloma (OPM-2 xenograft)	30 mg/kg	Oral (p.o.)	Every other day	Not specified	<a href="#">[1]</a>
LuCaP 35CR Xenograft	Prostate Cancer	8 mg/kg	Not specified	Daily for 36 days	Not specified	<a href="#">[2]</a>
LuCaP 35CR Xenograft	Prostate Cancer	25 mg/kg	Not specified	Daily for 36 days	Not specified	<a href="#">[2]</a>
LuCaP 145.2 Xenograft	Prostate Cancer	8 mg/kg	Not specified	Daily for 30 days	Not specified	<a href="#">[2]</a>
LuCaP 145.2 Xenograft	Prostate Cancer	25 mg/kg	Not specified	Daily for 30 days	Not specified	<a href="#">[2]</a>
PyMT Model	Breast Cancer	60 mg/kg	Oral Gavage (p.o.)	Daily for 1 week	Not specified	<a href="#">[3]</a>
EAE Mouse Model	Neuroinflammation	30 mg/kg	Intravenous (i.v.)	Not specified	Not specified	<a href="#">[4]</a>
LPS-induced endotoxemic shock	Endotoxemic shock	Not specified	Not specified	Single dose 1.5h after LPS	Not specified	<a href="#">[4]</a>

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Bacteria-induced sepsis	Sepsis	Not specified	Not specified	Twice daily for 2 days	Not specified	[4]
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## Experimental Protocols

### Oral Administration Protocol for Solid Tumor Xenograft Models

This protocol is adapted from studies investigating the efficacy of GSK525762 in myeloma and prostate cancer mouse models.[1][2]

#### a. Animal Models:

- Immunocompromised mice (e.g., NOD-SCID, nude) are typically used for xenograft studies to prevent rejection of human cancer cells.[5]

#### b. Drug Preparation:

- For oral administration, GSK525762 can be formulated in a vehicle suitable for gavage. While not always specified in publications, a common vehicle for oral delivery of hydrophobic compounds is a mixture of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
- Prepare the formulation fresh daily. Calculate the required amount of GSK525762 based on the mean body weight of the treatment group.

#### c. Administration:

- Administer the calculated dose of GSK525762 solution orally using a gavage needle.
- The volume of administration should be kept consistent, typically 5-10 mL/kg.
- For a 20g mouse, a 10 mg/kg dose would require 0.2 mg of GSK525762. If the drug is formulated at 2 mg/mL, a volume of 100 µL would be administered.

#### d. Monitoring:

- Monitor tumor growth using calipers at least twice a week.[5]
- Record animal body weight and any signs of toxicity (e.g., changes in behavior, posture, or grooming) at each dosing.

## Intravenous Administration Protocol for Systemic Disease Models

This protocol is based on studies in models of neuroinflammation.[4]

### a. Animal Models:

- The choice of mouse model will depend on the disease being studied (e.g., C57BL/6 for EAE models).

### b. Drug Preparation:

- For intravenous injection, GSK525762 must be dissolved in a sterile, biocompatible vehicle. A formulation described for in vivo use consists of:
  - 5% DMSO
  - 40% PEG300
  - 5% Tween 80
  - 50% ddH<sub>2</sub>O[4]
- Prepare the solution by first dissolving GSK525762 in DMSO, then adding PEG300 and Tween 80, and finally adding ddH<sub>2</sub>O.[4] The solution should be clear and used immediately.[4]
- Filter the final solution through a 0.22 µm sterile filter before injection.

### c. Administration:

- The lateral tail vein is the most common site for intravenous injections in mice.

- The injection volume should be minimized, typically around 100-200  $\mu$ L for a 20-25g mouse.

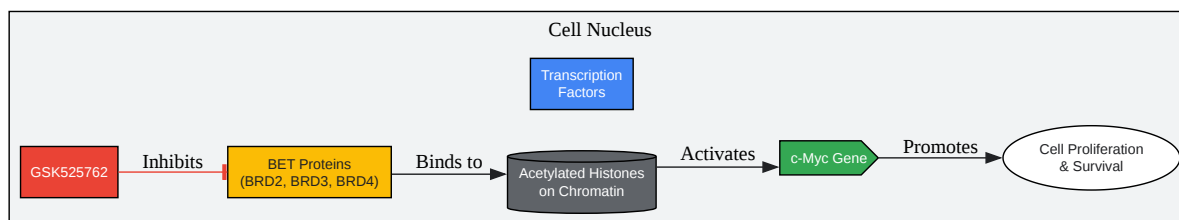
d. Monitoring:

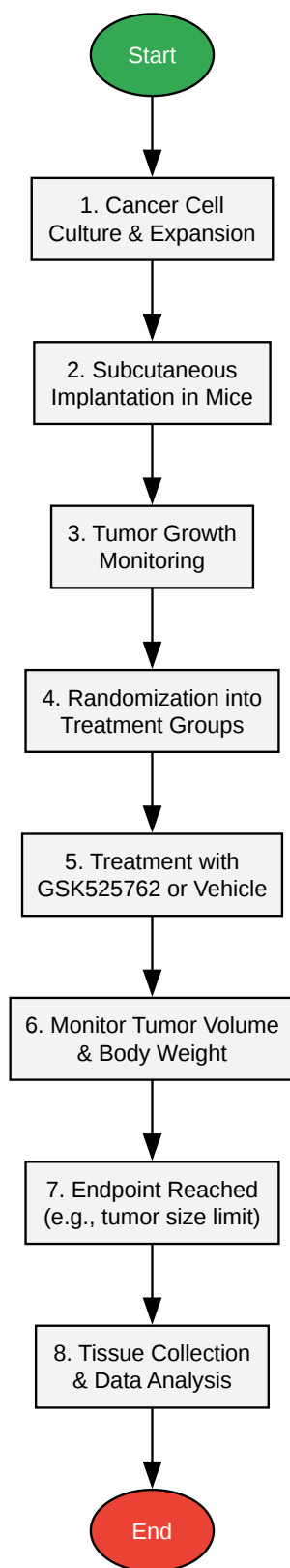
- Observe the animals closely after injection for any immediate adverse reactions.
- Monitor disease-specific parameters as required by the experimental design (e.g., clinical scoring in EAE models).

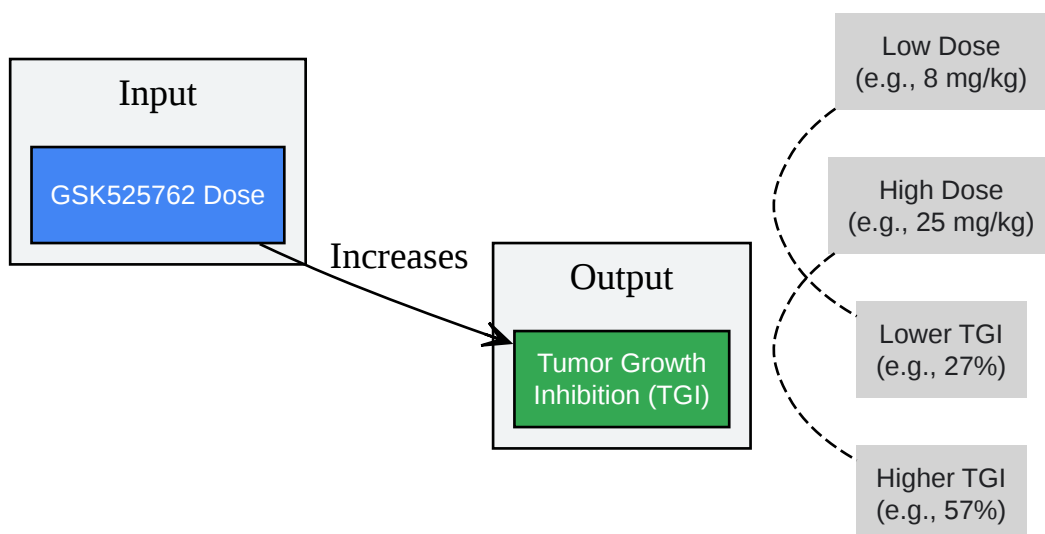
## Visualizations

### Signaling Pathway of GSK525762

GSK525762 is a BET inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing their interaction with acetylated histones on chromatin. This leads to the downregulation of target genes, including the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.<sup>[2][3]</sup>







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